An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-N-methylpropanamide
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic development. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a detailed examination of 3-cyclopentyl-N-methylpropanamide, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just data, but a practical framework for understanding and experimentally determining the key physicochemical parameters that dictate a compound's journey toward becoming a viable drug candidate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
3-Cyclopentyl-N-methylpropanamide is a secondary amide with a molecular structure that presents an interesting balance of lipophilic and polar features. The cyclopentyl group contributes to its lipophilicity, while the amide functionality provides a site for hydrogen bonding.[4] Understanding the interplay of these structural elements is crucial for predicting its behavior in biological systems.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is the first step in assessing its "drug-likeness." While extensive experimental data for 3-cyclopentyl-N-methylpropanamide is not publicly available, we can compile computed values from reputable sources and use them as a predictive baseline. These computational tools are invaluable in the early stages of drug discovery for prioritizing candidates for synthesis and further testing.[5]
| Property | Value | Source |
| Molecular Formula | C9H17NO | PubChem[4] |
| Molecular Weight | 155.24 g/mol | PubChem[4] |
| IUPAC Name | 3-cyclopentyl-N-methylpropanamide | PubChem[4] |
| SMILES | CNC(=O)CCC1CCCC1 | PubChem[4] |
| InChI Key | XZWUEMNZTBFKMI-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 (Computed) | 1.8 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[4] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[4] |
Note: The properties listed above, with the exception of the molecular formula and weight, are computationally derived and should be confirmed by experimental analysis.
The Significance of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is a complex process largely dictated by its physicochemical properties.[1] A key framework for evaluating the "drug-likeness" of a potential oral therapeutic is Lipinski's Rule of Five.[5][6][7] This rule suggests that poor absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight over 500 daltons.
-
A calculated logP (ClogP) greater than 5.
Based on its computed properties, 3-cyclopentyl-N-methylpropanamide adheres to Lipinski's Rule of Five, making it a promising candidate for oral bioavailability.[4][5]
Experimental Determination of Key Physicochemical Properties
To move beyond computational predictions, rigorous experimental determination of a compound's physicochemical properties is essential. The following sections provide detailed, field-proven protocols for measuring aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa).
Aqueous Solubility
Importance: Aqueous solubility is a critical factor for drug absorption.[8] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low bioavailability and therapeutic failure.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is a gold-standard approach for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of 3-cyclopentyl-N-methylpropanamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a mechanical shaker or rotator.
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at a high speed.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Caption: Workflow for Aqueous Solubility Determination.
Octanol-Water Partition Coefficient (LogP)
Importance: The logP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[9] An optimal logP is crucial for absorption and distribution to the target tissue.
Experimental Protocol: Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases.[10][11][12][13]
-
Pre-saturation of Solvents: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water and allowing the phases to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of 3-cyclopentyl-N-methylpropanamide in the octanol-saturated water.
-
Partitioning: Add an equal volume of water-saturated octanol to the aqueous solution in a sealed container.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Sampling and Analysis: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow for LogP Determination.
Acid Dissociation Constant (pKa)
Importance: The pKa of a compound determines its ionization state at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and target binding, knowing the pKa is critical.[14] Amides are generally neutral, but can exhibit very weak basicity or acidity under certain conditions.
Experimental Protocol: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[10][15][16]
-
Sample Preparation: Dissolve a precise amount of 3-cyclopentyl-N-methylpropanamide in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.[17]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.
Synthesis of 3-Cyclopentyl-N-methylpropanamide
A plausible synthetic route to 3-cyclopentyl-N-methylpropanamide starts from the commercially available 3-cyclopentylpropionic acid.[8][17] The key transformation is the formation of the amide bond with methylamine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures and is often inefficient due to the formation of an ammonium salt.[1][5] Therefore, activation of the carboxylic acid is necessary.
Method 1: Using a Coupling Agent
A common and effective method for amide bond formation at room temperature is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][9][10]
-
Activation: In an anhydrous aprotic solvent (e.g., dichloromethane, DMF), dissolve 3-cyclopentylpropionic acid. Add the coupling agent (e.g., EDC, 1.1 equivalents) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Amine Addition: To the activated carboxylic acid solution, add methylamine (as a solution in a suitable solvent like THF or water, or as a salt with a base like triethylamine to liberate the free amine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: The workup procedure depends on the coupling agent used. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous wash.[9] If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[9] The crude product is then purified, typically by column chromatography.
Method 2: Conversion to Acyl Chloride
Another robust method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[6][7][15]
-
Acyl Chloride Formation: React 3-cyclopentylpropionic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. This reaction is typically performed in an inert solvent or neat, and the excess chlorinating agent is removed by distillation.
-
Amidation: The resulting 3-cyclopentylpropanoyl chloride is then dissolved in an aprotic solvent and reacted with methylamine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3]
-
Workup and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by distillation or column chromatography.
Caption: Synthetic Pathways to 3-Cyclopentyl-N-methylpropanamide.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 3-cyclopentyl-N-methylpropanamide, framed within the context of modern drug discovery. While computational data offers a valuable starting point, the emphasis here has been on the robust experimental methodologies required for accurate characterization. The detailed protocols for determining aqueous solubility, logP, and pKa serve as a practical resource for researchers. Furthermore, the outlined synthetic pathways provide a clear and scientifically sound approach to obtaining this compound for further study. A thorough understanding and experimental validation of these core physicochemical properties are indispensable for advancing any compound through the drug development pipeline.
References
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